4-(1,3,4-oxadiazol-2-yl)benzoic Acid
Overview
Description
4-(1,3,4-oxadiazol-2-yl)benzoic acid is a compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes 4-(1,3,4-oxadiazol-2-yl)benzoic acid, has been reported in various studies . The synthesis process often involves the use of key intermediates and follows established procedures .Molecular Structure Analysis
The molecular structure of 4-(1,3,4-oxadiazol-2-yl)benzoic acid consists of a five-membered 1,3,4-oxadiazole ring attached to a benzoic acid group . The InChI code for this compound is 1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H,12,13) .Physical And Chemical Properties Analysis
4-(1,3,4-oxadiazol-2-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 190.16 .Scientific Research Applications
Anticancer Activity
Compounds with the 1,3,4-oxadiazole moiety have shown potential in anticancer therapy. They are being studied for their ability to inhibit enzymes or signaling pathways crucial for cancer cell survival .
Antibacterial and Antifungal Properties
These compounds exhibit significant antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Uses
The oxadiazole derivatives are also explored for their analgesic and anti-inflammatory properties, which could lead to new pain management medications .
Agricultural Applications
In agriculture, 1,3,4-oxadiazoles are utilized for their insecticidal, fungicidal, and herbicidal properties, contributing to effective pest control solutions .
Anticonvulsant Effects
Research indicates that these compounds may have applications in treating convulsions or epileptic seizures due to their anticonvulsant effects .
Antidiabetic Potential
There is interest in the potential use of oxadiazole derivatives as antidiabetic agents due to their ability to modulate biological pathways involved in diabetes .
Future Directions
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer . They have been found to have a robust inhibitory effect against the EGFR wild-type enzyme .
Mode of Action
Oxadiazole derivatives are known to interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Oxadiazole derivatives are known to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including anticancer .
properties
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWSORAYAOGDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427895 | |
Record name | 4-(1,3,4-oxadiazol-2-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-oxadiazol-2-yl)benzoic Acid | |
CAS RN |
59663-66-0 | |
Record name | 4-(1,3,4-oxadiazol-2-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3,4-oxadiazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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